molecular formula C10H14ClN B1396142 1-(3-Chloro-4-methylphenyl)propan-1-amine CAS No. 1270440-34-0

1-(3-Chloro-4-methylphenyl)propan-1-amine

Cat. No.: B1396142
CAS No.: 1270440-34-0
M. Wt: 183.68 g/mol
InChI Key: QRPHXILBDLOWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)propan-1-amine is a secondary amine featuring a chlorinated and methyl-substituted aromatic ring attached to a three-carbon aliphatic chain. Its molecular formula is C₁₀H₁₄ClN, with a molecular weight of 183.68 g/mol. The compound’s structure combines a meta-chloro and para-methyl substitution on the phenyl ring, which confers unique electronic and steric properties.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6,10H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPHXILBDLOWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)C)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-methylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-methylbenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the nitrostyrene intermediate. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 1-(3-Chloro-4-methylphenyl)propan-1-amine with key analogs, highlighting substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-Cl, 4-CH₃ on phenyl C₁₀H₁₄ClN 183.68 Electron-withdrawing Cl and electron-donating CH₃; balanced lipophilicity
1-(3-Chloro-4-fluorophenyl)propan-1-amine 3-Cl, 4-F on phenyl C₉H₁₁ClFN 187.65 Increased polarity due to F; potential enhanced metabolic stability
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine 3-F, 4-CH₃ on phenyl + 3-Ph C₁₆H₁₈FN 243.32 Extended conjugation; bulky substituents may hinder receptor binding
3-(4-Chlorophenyl)propan-1-amine 4-Cl on phenyl C₉H₁₂ClN 169.65 Para-Cl enhances symmetry; simpler structure with lower molecular weight
2-(4-Chlorophenyl)propan-2-amine, HCl 4-Cl on phenyl, geminal CH₃ C₉H₁₂ClN·HCl 202.11 Branched chain increases steric hindrance; hydrochloride improves solubility

Substituent Effects :

  • Methyl (CH₃) : Electron-donating group that increases steric bulk, possibly stabilizing the compound against oxidative metabolism .
  • Fluoro (F) : High electronegativity improves metabolic stability and hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility : The methyl group enhances lipophilicity compared to fluoro analogs (e.g., ’s compound), favoring organic solvents. Hydrochloride salts (e.g., ) improve aqueous solubility .
  • Melting Point : Bulky substituents (e.g., 3-phenyl in ) increase melting points due to tighter crystal packing .
  • Stability : Electron-withdrawing groups (Cl, F) may reduce susceptibility to oxidation compared to unsubstituted analogs .

Biological Activity

1-(3-Chloro-4-methylphenyl)propan-1-amine, also known as a substituted phenylpropylamine, has garnered interest due to its potential biological activities, particularly in pharmacological applications. This compound's structural characteristics suggest various interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C10H12ClN. The presence of the chloro and methyl substituents on the phenyl ring influences the compound's lipophilicity and binding affinity to various receptors.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of phenylpropylamines have shown effectiveness against various cancer cell lines, including prostate (PC3), breast (MCF7), and lung (A549) cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through pathways such as caspase activation and ERK1/2 signaling inhibition .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedEC50 Value (µM)Mechanism of Action
This compoundMCF7TBDApoptosis induction
DoxorubicinMCF70.877Topoisomerase inhibition
Compound with 4-nitrophenylHepG28.107Caspase activation

Neuropharmacological Effects

The compound's structural similarities to other amines suggest potential effects on neurotransmitter systems. Compounds in this class have been studied for their ability to modulate dopamine and norepinephrine pathways, which are crucial in treating conditions such as depression and ADHD. The specific impact of this compound on these pathways remains to be fully elucidated but warrants further exploration .

Study on Antitumor Activity

A study examining the cytotoxic effects of various substituted phenylpropylamines found that those with halogen substitutions exhibited enhanced activity against cancer cell lines. The study utilized an MTT assay to determine cell viability post-treatment, revealing that compounds with similar structures had EC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Pharmacokinetic Profile

The pharmacokinetic properties of similar compounds suggest favorable absorption and distribution characteristics, with moderate metabolic stability. Studies indicate that these compounds can cross the blood-brain barrier, making them suitable candidates for neurological applications as well .

Q & A

Q. Table 1: Key Spectral Data for this compound

TechniqueCritical Peaks/FeaturesReference
1H NMR (CDCl3) δ 1.6 (m, 2H, CH2), δ 2.3 (s, 3H, CH3), δ 3.1 (t, 2H, NH2), δ 7.2–7.4 (m, 3H, Ar-H)
ESI-MS [M+H]+ at m/z 198.1 (C10H13ClN+)
IR (KBr) 3350 cm⁻¹ (N–H stretch), 1580 cm⁻¹ (C=C aromatic)

Q. Table 2: Reaction Optimization for Reductive Amination

ConditionEffect on Yield (%)NotesReference
NaBH3CN, pH 675–80Minimal byproducts
H2/Pd-C, MeOH85–90Requires high-pressure setup
Excess NH3, THF65–70Favors primary amine over secondary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-methylphenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-4-methylphenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.